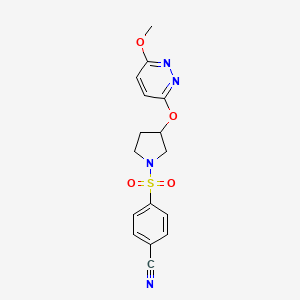
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a highly intricate organic compound that has garnered significant attention in recent scientific research due to its versatile chemical properties and potential applications across multiple domains including medicinal chemistry, organic synthesis, and industrial chemistry. Its structure incorporates a sulfonyl group, a pyrrolidine ring, and a methoxypyridazinyl moiety, making it a remarkable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:
Nucleophilic substitution reactions where the sulfonyl group is introduced.
Cyclization to form the pyrrolidine ring.
Methoxylation of the pyridazinyl ring.
Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact synthetic route chosen by researchers, often involving mild to moderate temperature ranges and common organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods include large-scale synthesis using batch reactors.
Flow chemistry techniques can also be applied for continuous synthesis, offering enhanced efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, resulting in oxidized derivatives.
Reduction: : Reduction reactions often involve reagents like lithium aluminum hydride, leading to the formation of reduced sulfonyl or pyrrolidine derivatives.
Substitution: : Nucleophilic substitution can occur at the sulfonyl group or on the benzene ring, depending on the conditions and reagents used, such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Typical reagents include base catalysts, oxidizing agents, and reducing agents under varied temperature and pressure conditions.
Major Products
Depending on the reaction type, products may include sulfonyl oxides, reduced pyrrolidine derivatives, or substituted benzene compounds.
Scientific Research Applications
In Chemistry
Utilized as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Acts as a precursor for the development of novel catalysts and organic materials.
In Biology and Medicine
Investigated for its potential pharmaceutical properties, including as an inhibitor for specific enzymes or as a scaffold for drug design.
Used in biological assays to study cellular responses and enzyme interactions.
In Industry
Applied in the manufacturing of specialty chemicals and materials.
Potential use in the production of agrochemicals and fine chemicals.
Mechanism of Action
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The methoxypyridazinyl moiety allows for binding to active sites, while the sulfonyl group provides stability and enhances interaction potency. Pathways involved often include enzyme inhibition or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((3-((6-Ethoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
4-((3-((6-Hydroxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Uniqueness
The methoxypyridazinyl group in 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile provides unique reactivity and stability compared to its ethoxy or hydroxy counterparts, often resulting in different biological activity and chemical reactivity profiles.
By exploring the preparation, reactions, and applications of this compound, we uncover a versatile compound with potential impacts across various fields. Got any more compounds or topics you'd like to delve into?
Properties
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
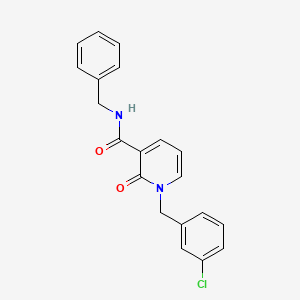
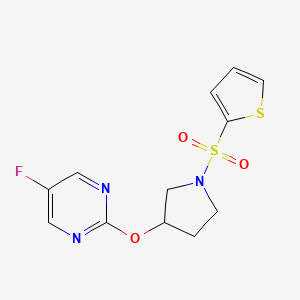
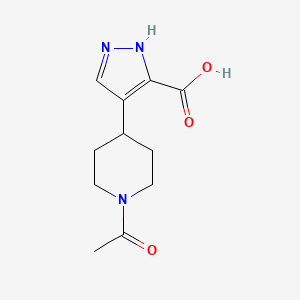
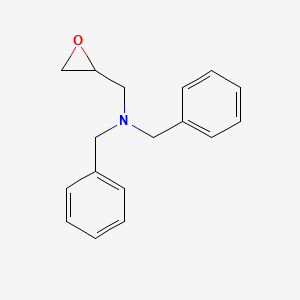
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2861371.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)
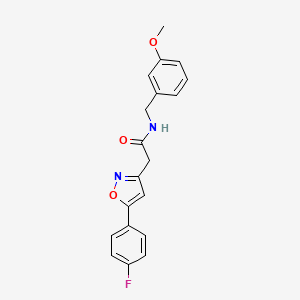
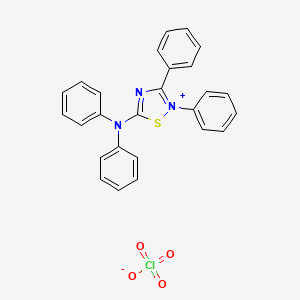
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)
